4-Iodo-2-nitrobenzoate de méthyle

Vue d'ensemble

Description

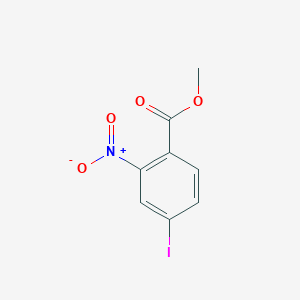

Methyl 4-iodo-2-nitrobenzoate is an organic compound with the molecular formula C8H6INO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an iodine atom at the 4-position and a nitro group at the 2-position, with a methyl ester functional group at the carboxyl position

Applications De Recherche Scientifique

Methyl 4-iodo-2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

Mode of Action

Nitro compounds, which this compound is a part of, are known to undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Nitro compounds, in general, can participate in various biochemical reactions and pathways due to their reactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-iodo-2-nitrobenzoate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its bioavailability and distribution in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 4-iodo-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by iodination. The typical synthetic route includes:

Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the 4-position.

Industrial Production Methods: Industrial production of methyl 4-iodo-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 4-iodo-2-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

Reduction Products: The primary product is methyl 4-iodo-2-aminobenzoate.

Coupling Products: Biaryl compounds with diverse functional groups.

Comparaison Avec Des Composés Similaires

- Methyl 4-iodo-3-nitrobenzoate

- Methyl 2-iodo-4-nitrobenzoate

- Methyl 4-nitrobenzoate

Comparison:

- Methyl 4-iodo-2-nitrobenzoate vs. Methyl 4-iodo-3-nitrobenzoate: The position of the nitro group affects the compound’s reactivity and the types of reactions it undergoes.

- Methyl 4-iodo-2-nitrobenzoate vs. Methyl 2-iodo-4-nitrobenzoate: The position of the iodine atom influences the compound’s electronic properties and its suitability for specific synthetic applications.

- Methyl 4-iodo-2-nitrobenzoate vs. Methyl 4-nitrobenzoate: The presence of the iodine atom in methyl 4-iodo-2-nitrobenzoate introduces additional reactivity, making it more versatile in synthetic chemistry.

Activité Biologique

Methyl 4-iodo-2-nitrobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data tables and case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈I NO₄ |

| Molecular Weight | 321.07 g/mol |

| IUPAC Name | Methyl 4-iodo-2-nitrobenzoate |

| CAS Number | 619-44-3 |

| InChI Key | HLGLGZUPONKZGE-UHFFFAOYSA-N |

Biological Activities

Methyl 4-iodo-2-nitrobenzoate has been investigated for various biological activities, including:

The biological activity of methyl 4-iodo-2-nitrobenzoate is largely attributed to its structural features:

- Electron-Withdrawing Nitro Group : The nitro group enhances the compound's electrophilicity, facilitating interactions with nucleophiles in biological systems.

- Iodine Substituent : The presence of iodine may enhance the lipophilicity of the molecule, improving its ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

- Study on Anticancer Activity : A study published in PMC examined the effects of nitrobenzoate derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation in vitro. Methyl 4-iodo-2-nitrobenzoate was included as a candidate for further investigation due to its structural similarity to more extensively studied derivatives .

- Investigation of Anti-inflammatory Properties : Another study highlighted the potential of nitrobenzoate derivatives in reducing inflammation markers in animal models. Methyl 4-iodo-2-nitrobenzoate showed promise in preliminary assays, warranting further exploration into its therapeutic applications .

Safety and Toxicology

Methyl 4-iodo-2-nitrobenzoate is classified as a long-term aquatic hazard and is toxic to aquatic life . Additionally, it can cause skin and eye irritation upon contact . Safety precautions should be observed when handling this compound in laboratory settings.

Propriétés

IUPAC Name |

methyl 4-iodo-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKIFDFIGLFMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791098-21-0 | |

| Record name | methyl 4-iodo-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.